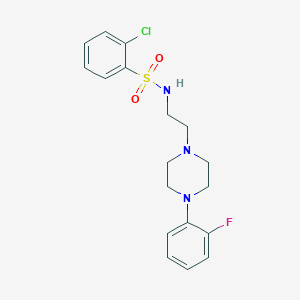

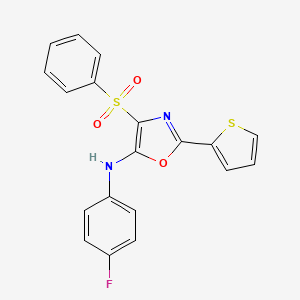

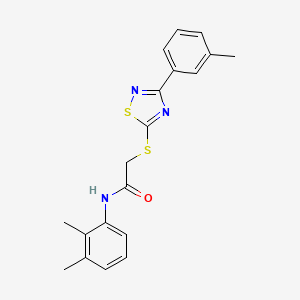

2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which is a part of the compound, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a piperazine ring attached to a 2-fluorophenyl group and a benzenesulfonamide group. The piperazine ring is a six-membered ring containing two nitrogen atoms, while the 2-fluorophenyl group is a phenyl ring with a fluorine atom at the 2-position .

Chemical Reactions Analysis

The key step in the synthesis of piperazine derivatives involves aza-Michael addition between a diamine and an in situ generated sulfonium salt . This reaction forms the piperazine ring, which is then further functionalized to produce the final compound.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticonvulsant Action

- Carbonic Anhydrase Inhibition : A study reported the synthesis of novel benzenesulfonamide derivatives, which acted as effective inhibitors of human carbonic anhydrase (CA) isozymes. These compounds showed potential in treating conditions related to the overactivity of CA isozymes, such as glaucoma and epilepsy. Some derivatives demonstrated anticonvulsant activity in animal models, indicating their potential use in seizure management (Mishra et al., 2017).

Synthesis and Pharmacological Assessment

- Catalytic Enantioselective Synthesis : Another study focused on the synthesis of a compound structurally related to "2-chloro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide". This research highlighted a promising candidate for treating cocaine abuse, showcasing the compound's synthesis and its potential therapeutic application (Forrat et al., 2007).

Anticancer Applications

- Tumor-Associated Carbonic Anhydrase Inhibitors : Further research into benzenesulfonamide derivatives revealed their inhibitory activity against tumor-associated carbonic anhydrase isoforms, such as CA IX and XII. These findings suggest the potential for these compounds in cancer treatment, particularly in targeting tumor growth and metastasis (Congiu et al., 2015).

Neuropharmacology

- Serotonin Receptor Antagonism : A specific derivative, SB-399885, was identified as a potent and selective antagonist of the 5-HT6 receptor, demonstrating cognitive-enhancing properties in animal models. This research suggests potential applications in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Mechanism of Action

Target of Action

Compounds with similar structures, such as piperazine derivatives, are known to exhibit a wide range of biological and pharmaceutical activity .

Mode of Action

It’s worth noting that piperazine derivatives have been reported to interact with various targets, leading to diverse biological effects .

Biochemical Pathways

It’s known that piperazine derivatives can influence various biochemical pathways, depending on their specific targets .

Result of Action

Compounds with similar structures have been reported to exhibit various biological effects, depending on their specific targets .

properties

IUPAC Name |

2-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClFN3O2S/c19-15-5-1-4-8-18(15)26(24,25)21-9-10-22-11-13-23(14-12-22)17-7-3-2-6-16(17)20/h1-8,21H,9-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYNCSFTMLCAED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2361426.png)

![2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2361429.png)

![N-[(2,4-Dichlorophenyl)methyl]-2-[1-[(2,4-difluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]acetamide](/img/no-structure.png)

![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2361436.png)

![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2361448.png)